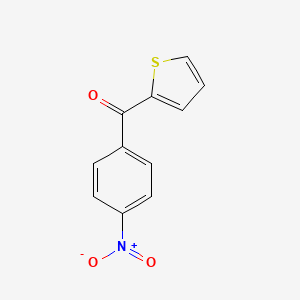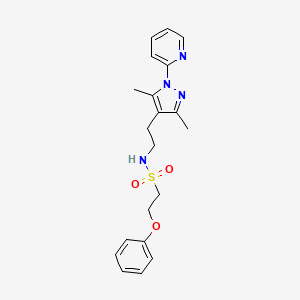
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Receptor Ligands Design
Research indicates the potential of N-alkylated arylsulfonamide derivatives in designing selective receptor ligands, particularly for the 5-HT7 receptor, with implications for treating central nervous system disorders. For instance, specific derivatives have been identified as potent and selective 5-HT7 receptor antagonists, showing antidepressant-like and pro-cognitive properties in animal models. This highlights the compound's relevance in developing treatments for depression and cognitive impairments (Canale et al., 2016).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized through reactions with various active methylene compounds, have shown significant antibacterial activities. This suggests the utility of such compounds, possibly including N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide, in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Functionalized Sulfonamide Synthesis
The compound has potential applications in the synthesis of functionalized sulfonamides, as demonstrated by studies involving the reaction of arylsulfonyl isocyanates with diketene to produce N 1 -[(2,6-dimethyl-4-oxo-4 H-pyran-3-yl)carbonyl]-1-arylsulfonamide derivatives. Such derivatives are of interest for further chemical transformations and could have implications in materials science or as intermediates in pharmaceutical synthesis (Alizadeh, Zohreh, & Zhu, 2008).
Antimicrobial and Antitumor Applications
Pyrazolopyrimidine derivatives incorporating the phenylsulfonyl moiety have been synthesized, showing notable antimicrobial activities against various bacterial strains. This underscores the potential of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide derivatives in antimicrobial and possibly antitumor research, given the broad interest in sulfonamide compounds for these applications (Alsaedi, Farghaly, & Shaaban, 2019).
Molecular Electronics and Photonics
The unique electronic effects of sulfonamide groups have been explored in the context of optically and magnetically active materials, indicating the compound's potential in the development of new materials for electronics and photonics. Such studies can lead to advances in molecular electronics, where the electron-withdrawing properties of sulfonamide groups are leveraged for tuning electronic and optical properties of materials (Edder et al., 2000).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-16-19(17(2)24(23-16)20-10-6-7-12-21-20)11-13-22-28(25,26)15-14-27-18-8-4-3-5-9-18/h3-10,12,22H,11,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQZMWREAQQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


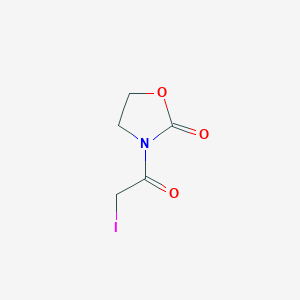
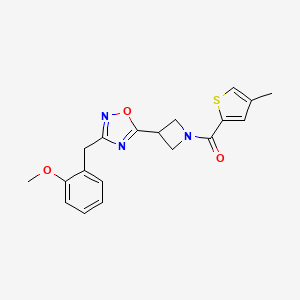
![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)

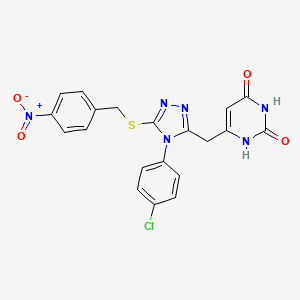

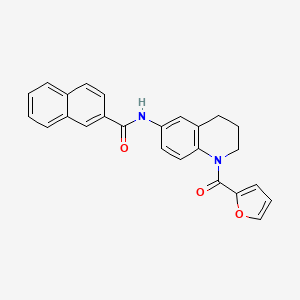
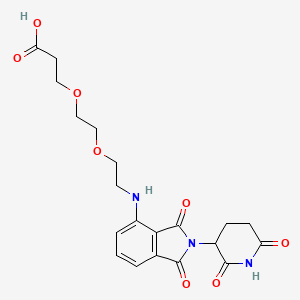
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2405479.png)

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)
